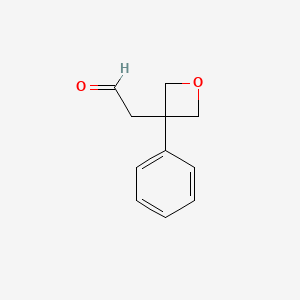

2-(3-Phenyloxetan-3-yl)acetaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenyloxetan-3-yl)acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-7-6-11(8-13-9-11)10-4-2-1-3-5-10/h1-5,7H,6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGRXDGQGRVZGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CC=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693523 | |

| Record name | (3-Phenyloxetan-3-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305207-77-5 | |

| Record name | (3-Phenyloxetan-3-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reactivity and Mechanistic Pathways of 2 3 Phenyloxetan 3 Yl Acetaldehyde

Oxetane (B1205548) Ring-Opening Reactions

The oxetane ring in 2-(3-phenyloxetan-3-yl)acetaldehyde is a key determinant of its chemical behavior, rendering it susceptible to ring-opening under both acidic and nucleophilic conditions. magtech.com.cnnih.gov The presence of a phenyl group and an acetaldehyde (B116499) substituent at the 3-position influences the regioselectivity and mechanism of these transformations.

Acid-catalyzed ring-opening of oxetanes is a well-established process that proceeds under milder conditions than the cleavage of less strained ethers like tetrahydrofurans. youtube.comlibretexts.org The reaction is initiated by protonation of the oxetane oxygen, which activates the ring for nucleophilic attack. libretexts.orgmasterorganicchemistry.com

The acid-catalyzed ring-opening of this compound can lead to a variety of acyclic and heterocyclic products, depending on the reaction conditions and the nucleophile present. In the presence of a Brønsted or Lewis acid and a nucleophile like methanol (B129727), regioselective ring opening can occur. acs.org For instance, in an analogous system, acid-catalyzed reaction in an aprotic solvent led to the selective formation of a tetrahydropyran (B127337) (THP) skeleton. acs.org It is plausible that under similar conditions, this compound could yield substituted tetrahydropyran derivatives.

In the absence of an external nucleophile, intramolecular reactions can occur. For example, under acidic conditions, 3,3-disubstituted oxetanes containing an internal nucleophile, such as an alcohol, can readily undergo ring-opening. nih.gov

The strength of the acid and the reaction conditions play a crucial role in the outcome of the ring-opening reaction. Strong acids can lead to decomposition, while milder acidic conditions are often required for selective transformations. chemrxiv.org The stability of the oxetane ring is a significant consideration, and it is known to be sensitive to acidic environments. nih.govchemrxiv.org

The mechanism of acid-catalyzed epoxide ring-opening, a related and well-studied reaction, provides insights into the potential pathways for oxetanes. The reaction can proceed through a spectrum of mechanisms with characteristics of both SN1 and SN2 pathways. libretexts.orglibretexts.orgresearchgate.net When a tertiary carbon is present in the ring, as in the case of this compound, nucleophilic attack is more likely to occur at this more substituted carbon due to the stabilization of the partial positive charge that develops in the transition state. libretexts.orglibretexts.org

Table 1: Influence of Reaction Conditions on Acid-Catalyzed Ring Opening of Oxetanes

| Condition | Expected Outcome for this compound | Rationale |

| Strong Acid (e.g., HCl) | Potential for decomposition or formation of multiple byproducts. chemrxiv.org | The high reactivity of the protonated oxetane can lead to non-selective reactions. chemrxiv.org |

| Mild Brønsted or Lewis Acid with Alcohol | Formation of an acyclic ether product. acs.org | Nucleophilic attack of the alcohol on the protonated oxetane. acs.org |

| Mild Acid in Aprotic Solvent | Potential for intramolecular cyclization to form heterocyclic products (e.g., tetrahydropyran derivatives). acs.org | Favors intramolecular reactions in the absence of an external nucleophile. acs.org |

The oxetane ring is also susceptible to cleavage by various nucleophiles. magtech.com.cn These reactions are fundamental to the synthetic utility of oxetanes, allowing for the introduction of diverse functional groups.

When a nucleophilic group is present within the molecule, intramolecular cyclization can occur. For this compound, the aldehyde group itself can potentially participate in such reactions under specific conditions. For example, treatment of similar aldehyde-containing compounds with a Lewis acid like BF₃·Et₂O can initiate an intramolecular Prins-type reaction, leading to the formation of new ring systems. beilstein-journals.org While this specific reaction has been demonstrated on vinyl-substituted aldehydes, the principle of intramolecular cyclization initiated by the activation of the aldehyde could be applicable.

A wide range of nucleophiles can be employed in the intermolecular ring-opening of oxetanes. These include, but are not limited to, amines, thiols, alcohols, and organometallic reagents. magtech.com.cnnih.gov The regioselectivity of these reactions is often controlled by steric effects, with the nucleophile preferentially attacking the less sterically hindered carbon of the oxetane ring. magtech.com.cn However, in the case of 3,3-disubstituted oxetanes like this compound, the attack would occur at one of the C2 or C4 positions.

The reaction of epoxides, which are structurally similar to oxetanes, with nucleophiles provides a useful parallel. For instance, aluminum triflate has been shown to be an effective catalyst for the ring-opening of epoxides with amine nucleophiles. nih.gov Similar catalytic systems could potentially be applied to this compound to facilitate its reaction with various nucleophiles.

Table 2: Potential Intermolecular Nucleophilic Ring-Opening Reactions

| Nucleophile | Potential Product Type | Reaction Type |

| Amines | β-amino alcohol derivative | Nucleophilic ring-opening |

| Thiols | β-thio alcohol derivative | Nucleophilic ring-opening |

| Alcohols | β-alkoxy alcohol derivative | Nucleophilic ring-opening |

| Organometallic Reagents (e.g., Grignard) | Alcohol with extended carbon chain | Nucleophilic ring-opening |

Nucleophilic Ring Opening Processes

The reactivity of this compound is characterized by the interplay between the strained oxetane ring and the functional acetaldehyde side chain. The inherent ring strain of the oxetane, a four-membered heterocycle, makes it susceptible to various ring-opening and ring-expansion reactions. acs.orgillinois.edu Concurrently, the acetaldehyde moiety offers a site for a wide array of carbonyl chemistry.

Oxetane Ring Expansion Reactions

Ring expansion reactions provide a pathway to larger, often more stable, heterocyclic systems. For the oxetane ring in this compound, these transformations can be initiated through several mechanisms.

N-Heterocyclic carbenes (NHCs) have been shown to catalyze the ring expansion of oxacycloalkane-2-carboxaldehydes to form lactones. organic-chemistry.orgnih.gov In the case of this compound, an imidazolinium-derived carbene could initiate such a transformation. The reaction mechanism is proposed to involve the formation of a Breslow intermediate, which subsequently undergoes ring opening and an intramolecular attack to yield a γ-lactone. organic-chemistry.org The electronic properties of the carbene catalyst are critical, with imidazolinium catalysts often showing superior performance over thiazolium or triazolium derivatives for this type of transformation. organic-chemistry.org This method is notable for its mild reaction conditions and tolerance of various functional groups. organic-chemistry.orgnih.gov

| Catalyst Type | Proposed Intermediate | Product Type | Key Factors |

| N-Heterocyclic Carbene (NHC) | Breslow Intermediate | Lactone | Electronic nature of the carbene catalyst |

Transition metals and Lewis acids can catalyze formal [2+2] cycloadditions and subsequent rearrangements of oxetanes. acs.orgmagtech.com.cn For instance, Lewis acid-catalyzed reactions of oxetanes with alkenes can lead to the formation of tetrahydrofurans in a formal [3+2] cycloaddition. nih.gov Palladium and acid catalysis have been used for the arylative skeletal rearrangement of 3-vinyloxetan-3-ols into 2,5-dihydrofurans. nih.gov While the subject molecule lacks a vinyl group, the phenyl substituent could potentially influence similar metal-catalyzed rearrangements. The reaction of this compound with electron-rich alkenes in the presence of a suitable Lewis acid catalyst could potentially yield tetrasubstituted tetrahydrofurans. nih.gov

| Catalyst | Reactant | Potential Product | Reaction Type |

| Lewis Acid (e.g., Sc(OTf)₃) | Alkene | Tetrahydrofuran derivative | Formal [3+2] Cycloaddition |

| Palladium Complex / Acid | - | Dihydrofuran derivative | Skeletal Rearrangement |

The phenyl group at the C3 position of the oxetane ring can play a significant role in ring-opening and subsequent rearrangement reactions through neighboring group participation (NGP). wikipedia.orglibretexts.org In the presence of an acid or an electrophile, the oxetane oxygen can be protonated or activated. The neighboring phenyl group can then attack the electrophilic carbon of the oxetane ring, leading to the formation of a stabilized phenonium ion intermediate. wikipedia.orglibretexts.org This process can facilitate ring opening and, depending on the reaction conditions and the nucleophiles present, could lead to rearranged products, potentially including larger ring systems. The rate of such reactions is often significantly enhanced compared to systems without a participating neighboring group. wikipedia.org The stereochemical outcome of such reactions is also controlled by the NGP, often resulting in retention of configuration. youtube.com

| Participating Group | Intermediate | Driving Force | Potential Outcome |

| Phenyl Group | Phenonium Ion | Stabilization of positive charge | Ring-opening, rearrangement, ring enlargement |

Reactivity of the Acetaldehyde Moiety within the Oxetane Framework

The acetaldehyde group attached to the oxetane ring provides a reactive site for a variety of chemical transformations characteristic of aldehydes. iitk.ac.in

The carbonyl carbon of the acetaldehyde moiety is electrophilic and thus susceptible to attack by a wide range of nucleophiles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol, 2-(3-phenyloxetan-3-yl)ethanol, using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Oxidation: Oxidation of the aldehyde group using reagents like potassium permanganate (B83412) or chromic acid would yield the corresponding carboxylic acid, 2-(3-phenyloxetan-3-yl)acetic acid. iitk.ac.in

Organometallic Addition: Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the carbonyl group to form secondary alcohols after an aqueous workup.

Cyanohydrin Formation: The addition of hydrogen cyanide across the carbonyl double bond results in the formation of a cyanohydrin.

| Reaction Type | Reagent | Functional Group Transformation |

| Reduction | NaBH₄, LiAlH₄ | Aldehyde → Primary Alcohol |

| Oxidation | KMnO₄, H₂CrO₄ | Aldehyde → Carboxylic Acid |

| Grignard Reaction | R-MgX | Aldehyde → Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Aldehyde → Alkene |

| Imine Formation | R-NH₂ | Aldehyde → Imine |

The presence of α-hydrogens in the acetaldehyde moiety allows it to participate in condensation reactions, while the carbonyl group itself can undergo cycloaddition reactions.

Aldol (B89426) Condensation: In the presence of a base or acid, this compound can undergo self-condensation or a crossed aldol condensation with another enolizable carbonyl compound. escholarship.org The initial product is a β-hydroxy aldehyde, which can subsequently dehydrate to form an α,β-unsaturated aldehyde.

Wittig Reaction: The reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene, providing a versatile method for carbon-carbon double bond formation.

Imine and Enamine Formation: Reaction with primary amines yields imines (Schiff bases), while reaction with secondary amines can lead to the formation of enamines.

[3+2] Cycloaddition: While less common for simple aldehydes, under Lewis acid catalysis, the aldehyde could potentially act as a two-atom component in cycloaddition reactions with three-atom synthons like epoxides to form five-membered rings. nih.gov

Knoevenagel Condensation: Reaction with compounds containing active methylene (B1212753) groups (e.g., malonic acid derivatives) in the presence of a weak base like pyridine (B92270) or piperidine (B6355638) would lead to the formation of a new carbon-carbon double bond. researchgate.net

Reductive and Oxidative Transformations of the Acetaldehyde Functionality

The acetaldehyde group in this compound is susceptible to both reduction and oxidation, leading to the corresponding primary alcohol and carboxylic acid, respectively. These transformations are fundamental in synthetic organic chemistry and can be achieved using a variety of standard reagents.

Reductive Transformations:

The reduction of the aldehyde functionality to a primary alcohol, 2-(3-phenyloxetan-3-yl)ethanol, is a common and high-yielding reaction. Due to the presence of the oxetane ring, which can be sensitive to strongly acidic or highly reactive reducing agents, mild and chemoselective reducing agents are preferred. tcichemicals.com

Sodium borohydride (NaBH4) is a widely used reagent for this purpose, known for its chemoselectivity in reducing aldehydes and ketones without affecting less reactive functional groups like esters or, in this case, the oxetane ether linkage under standard conditions. acs.orgbritannica.com The reaction is typically carried in protic solvents like methanol or ethanol (B145695) at room temperature or below. britannica.comnih.gov The mechanism involves the nucleophilic attack of a hydride ion (H-) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide by the solvent yields the primary alcohol. acs.org

Catalytic hydrogenation is another effective method for the reduction of aldehydes. This process typically involves the use of molecular hydrogen (H2) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). openstax.org The reaction conditions, including pressure and temperature, can be optimized to ensure the selective reduction of the aldehyde without promoting the ring-opening of the oxetane.

Illustrative Data for Reductive Transformations of this compound

| Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| NaBH4 | Methanol | 0 - 25 | 1 - 3 | 2-(3-Phenyloxetan-3-yl)ethanol | >95 |

| H2 / Pd on Carbon | Ethanol | 25 | 4 - 8 | 2-(3-Phenyloxetan-3-yl)ethanol | >90 |

Oxidative Transformations:

The oxidation of the acetaldehyde group to the corresponding carboxylic acid, 2-(3-phenyloxetan-3-yl)acetic acid, can be accomplished using a range of oxidizing agents. openstax.orglibretexts.org Care must be taken to select an oxidant that does not cleave the oxetane ring.

Mild oxidizing agents are generally preferred. Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) under controlled conditions can selectively oxidize aldehydes. However, stronger oxidizing agents like potassium permanganate (KMnO4) or chromic acid (Jones reagent) can also be used, though they may pose a higher risk of side reactions, including potential oxidative cleavage of the oxetane ring, especially under harsh conditions. openstax.orglibretexts.org

A variety of modern, milder oxidation protocols have been developed that would likely be suitable for this transformation, offering high chemoselectivity and avoiding the use of heavy metals. nih.gov

Illustrative Data for Oxidative Transformations of this compound

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| Pyridinium Dichromate (PDC) | Dichloromethane | 25 | 2 - 4 | 2-(3-Phenyloxetan-3-yl)acetic acid | ~85 |

| Potassium Permanganate (KMnO4) | Acetone/Water (buffered) | 0 - 25 | 1 - 2 | 2-(3-Phenyloxetan-3-yl)acetic acid | Variable |

Influence of the Phenyl Substituent on Oxetane and Acetaldehyde Reactivity

The phenyl group at the 3-position of the oxetane ring exerts a profound influence on the reactivity of both the oxetane and the acetaldehyde functionalities through a combination of electronic and steric effects.

Electronic Effects:

The phenyl group is an electron-withdrawing group through inductive effects, but it can also act as an electron-donating group through resonance. In the context of the oxetane ring, the inductive electron-withdrawing effect of the phenyl group can influence the electron density of the ether oxygen and the adjacent carbon atoms. This can affect the Lewis basicity of the oxygen atom and the susceptibility of the ring to acid-catalyzed ring-opening reactions. youtube.combeilstein-journals.org Generally, electron-withdrawing groups can destabilize potential carbocation intermediates that might form during ring-opening, potentially making the ring more resistant to cleavage under certain acidic conditions.

For the acetaldehyde moiety, the phenyl group is situated at the β-position relative to the carbonyl group. Its electronic influence on the aldehyde's reactivity is primarily transmitted through the sigma bonds. The inductive effect of the phenyl group can slightly increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack. rsc.org

Steric Effects:

The steric bulk of the phenyl group at the quaternary center of the oxetane ring significantly hinders the approach of nucleophiles and reagents to the back face of the C-3 carbon and the adjacent acetaldehyde group. rsc.org This steric hindrance can have several consequences:

Oxetane Ring Reactivity: The phenyl group can sterically shield the oxetane oxygen and the ring carbons from attack, potentially reducing the rate of ring-opening reactions. youtube.com

Acetaldehyde Reactivity: The bulky phenyl group can influence the stereochemical outcome of reactions at the carbonyl center if a chiral center is generated. For instance, in reductions with hydride reagents, the approach of the hydride may be directed to the less hindered face of the aldehyde, potentially leading to diastereoselectivity.

Conformational Effects: The presence of the bulky phenyl group will influence the preferred conformation of the molecule, which in turn can affect the accessibility of the reactive sites. The puckered nature of the oxetane ring, combined with the steric demands of the phenyl group, will lead to a defined three-dimensional structure that dictates its interactions with other molecules. youtube.com

Applications of 2 3 Phenyloxetan 3 Yl Acetaldehyde in Complex Molecule Synthesis

As a Versatile Chiral Synthon for Stereochemical Control

The presence of a chiral center at the 3-position of the oxetane (B1205548) ring in 2-(3-phenyloxetan-3-yl)acetaldehyde makes it an attractive starting material for asymmetric synthesis. The aldehyde group serves as a versatile handle for a wide array of stereoselective transformations, allowing for the introduction of new stereocenters with a high degree of control.

Key Stereoselective Transformations:

| Transformation | Reagent/Catalyst | Outcome |

| Aldol (B89426) Addition | Chiral auxiliary, Lewis acid | Diastereoselective formation of β-hydroxy aldehydes |

| Allylation/Crotylation | Chiral boranes or silanes | Enantioselective synthesis of homoallylic alcohols |

| Reductive Amination | Chiral catalyst, H₂ | Stereoselective synthesis of chiral amines |

| Wittig/Horner-Wadsworth-Emmons | Chiral phosphine/phosphonate | Asymmetric olefination |

These transformations leverage the existing stereocenter to direct the stereochemical outcome of the reaction, a principle known as substrate-controlled stereoselection. For instance, in an aldol reaction, the chiral environment created by the 3-phenyloxetane (B185876) moiety can favor the formation of one diastereomer over the other. This intrinsic stereochemical information can be relayed through multiple synthetic steps, ultimately influencing the absolute and relative stereochemistry of the final complex molecule. The ability to dictate the three-dimensional arrangement of atoms is crucial in medicinal chemistry, where the biological activity of a molecule is often dependent on its specific stereoisomeric form.

Precursor for the Construction of Diverse Heterocyclic Systems

The unique structural features of this compound, namely the aldehyde and the strained oxetane ring, provide a powerful platform for the synthesis of a variety of heterocyclic scaffolds.

The strained four-membered oxetane ring is susceptible to nucleophilic attack, leading to ring-opening reactions that can be harnessed for the construction of five-membered heterocycles. researchgate.net The aldehyde functionality can be transformed into various reactive intermediates that can subsequently participate in intramolecular cyclization through nucleophilic attack on the oxetane.

Examples of Five-Membered Heterocycle Synthesis:

| Target Heterocycle | Synthetic Strategy |

| Tetrahydrofurans | 1. Reduction of the aldehyde to an alcohol. 2. Acid-catalyzed intramolecular ring-opening/cyclization. |

| Pyrrolidines | 1. Reductive amination of the aldehyde to form a primary or secondary amine. 2. Intramolecular nucleophilic attack of the amine on the oxetane ring. |

| γ-Lactones | 1. Oxidation of the aldehyde to a carboxylic acid. 2. Intramolecular esterification via ring-opening of the oxetane. |

These strategies demonstrate the utility of the oxetane as a masked 1,4-difunctional synthon, where the ring strain provides the thermodynamic driving force for cyclization.

The combination of the aldehyde and the oxetane ring also enables the synthesis of more complex and rigid spirocyclic and fused ring systems. nih.govmdpi.com These structural motifs are of significant interest in drug discovery as they can impart favorable physicochemical properties and provide access to novel regions of chemical space. researchgate.net

Strategies for Spirocyclic and Fused Ring Synthesis:

Intramolecular [2+2] Cycloadditions: The aldehyde can be converted into a reactive ketene intermediate, which can then undergo an intramolecular [2+2] cycloaddition with a tethered alkene to form a fused cyclobutanone ring system.

Pictet-Spengler and Related Reactions: Condensation of the aldehyde with a tryptamine or a similar β-arylethylamine, followed by intramolecular cyclization involving the oxetane ring, can lead to the formation of complex fused indole alkaloids.

Spiroketalization: Conversion of the aldehyde to a diol or a related precursor can be followed by an intramolecular spiroketalization reaction involving the oxetane oxygen, leading to the formation of spiroketals.

The rigidity and defined three-dimensional structure of spirocyclic and fused ring systems make them valuable scaffolds in the design of biologically active molecules. researchgate.net

Role in Multicomponent Reactions and Cascade Transformations

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. semanticscholar.org The aldehyde functionality of this compound makes it an ideal substrate for a variety of MCRs.

Examples of Multicomponent Reactions:

| Reaction Name | Reactants | Product Type |

| Ugi Reaction | Amine, isocyanide, carboxylic acid | α-Acylamino carboxamides |

| Passerini Reaction | Isocyanide, carboxylic acid | α-Acyloxy carboxamides |

| Biginelli Reaction | Urea, β-ketoester | Dihydropyrimidinones |

| Hantzsch Dihydropyridine Synthesis | β-Ketoester, ammonia | Dihydropyridines |

Furthermore, the reactive nature of both the aldehyde and the oxetane ring can be exploited in cascade or tandem reactions. In such a sequence, the initial reaction at the aldehyde center can trigger a subsequent transformation involving the oxetane ring, leading to the rapid construction of molecular complexity from a single starting material. For instance, an intermolecular reaction at the aldehyde could be designed to unmask a nucleophile that then participates in an intramolecular ring-opening of the oxetane.

Contributions to Chemical Space Exploration

The concept of chemical space encompasses the vast number of possible small organic molecules. A key goal in drug discovery and chemical biology is to explore this space to identify novel molecules with desired biological activities. Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient generation of structurally diverse compound libraries to populate chemical space. scispace.comrsc.orgcam.ac.uk

This compound is a valuable building block for DOS due to its unique and relatively underexplored three-dimensional scaffold. mdpi.com The combination of a chiral center, a reactive aldehyde, and a strained oxetane ring provides multiple points for diversification. By systematically varying the reactions performed at these functional groups, a library of compounds with significant skeletal and stereochemical diversity can be generated from a common starting material.

The incorporation of the 3-phenyloxetane motif itself introduces novel structural features into compound libraries. Oxetanes are known to be metabolically stable and can act as hydrogen bond acceptors, properties that can be advantageous in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. mdpi.com By utilizing this compound in DOS campaigns, chemists can access regions of chemical space that are not readily accessible with more traditional building blocks, thereby increasing the probability of discovering new bioactive molecules.

Advanced Characterization Methodologies for 2 3 Phenyloxetan 3 Yl Acetaldehyde and Its Derived Compounds

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are fundamental in the characterization of 2-(3-phenyloxetan-3-yl)acetaldehyde, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: In the ¹H NMR spectrum of a related compound, acetaldehyde (B116499), the methyl protons typically appear as a doublet, while the aldehydic proton appears as a quartet due to coupling with the adjacent methyl group. youtube.comyoutube.com For this compound, the spectrum is more complex. The aldehydic proton (CHO) is expected to show a characteristic signal at a high chemical shift (around 9-10 ppm). youtube.com The protons of the phenyl group will appear in the aromatic region (typically 7-8 ppm). The methylene (B1212753) protons of the oxetane (B1205548) ring and the acetaldehyde moiety will exhibit distinct signals, with their splitting patterns providing information about neighboring protons. youtube.comyoutube.comresearchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears at a characteristic downfield shift (around 200 ppm). The carbons of the phenyl group will have signals in the aromatic region (120-140 ppm), while the carbons of the oxetane ring and the methylene group will resonate at higher field strengths.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity. youtube.com COSY spectra reveal proton-proton coupling relationships, helping to trace the spin systems within the molecule. youtube.com HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of ¹H and ¹³C signals. youtube.com These techniques are crucial for piecing together the complete structure of complex molecules like this compound and its derivatives. youtube.com

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehydic H | 9.0 - 10.0 | Triplet |

| Aromatic H | 7.0 - 8.0 | Multiplet |

| Oxetane Ring CH₂ | 4.0 - 5.0 | Multiplet |

| Acetaldehyde CH₂ | 2.5 - 3.5 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl C | 195 - 205 |

| Aromatic C | 120 - 140 |

| Oxetane Ring C | 70 - 90 |

| Oxetane Ring CH₂ | 60 - 80 |

| Acetaldehyde CH₂ | 40 - 50 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.orgpressbooks.pubopenstax.org For this compound, the IR spectrum will show characteristic absorption bands. libretexts.orgpressbooks.pubopenstax.org

A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the aldehyde group. pressbooks.publibretexts.org The presence of an aldehyde is further confirmed by two characteristic C-H stretching vibrations for the aldehydic proton, which typically appear as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.org

The oxetane ring will exhibit a characteristic C-O-C stretching vibration in the fingerprint region, typically around 950-1150 cm⁻¹. libretexts.org The phenyl group will show C-H stretching vibrations for the aromatic ring above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. libretexts.orgpressbooks.pubopenstax.org

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Aldehyde C=O Stretch | 1720 - 1740 | Strong, Sharp |

| Aldehyde C-H Stretch | 2720 and 2820 | Weak |

| Aromatic C-H Stretch | > 3000 | Variable |

| Aromatic C=C Stretch | 1450 - 1600 | Variable |

| Oxetane C-O-C Stretch | 950 - 1150 | Moderate |

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. It provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₁H₁₂O₂), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS, confirming the elemental composition. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing chromophores. The phenyl group in this compound acts as a chromophore, absorbing UV light in a characteristic range. The carbonyl group of the aldehyde also contributes to the UV absorption. The UV/Vis spectrum can be used to confirm the presence of these conjugated systems.

Computational Chemistry for Mechanistic and Structural Insights

Computational chemistry, using methods such as Density Functional Theory (DFT), complements experimental data by providing theoretical insights into the structure, properties, and reactivity of molecules. nih.govresearchgate.net For this compound, computational methods can be used to:

Predict and confirm spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies.

Model different possible conformations of the molecule and determine their relative energies.

Investigate reaction mechanisms, transition states, and activation energies for reactions involving the aldehyde and oxetane functionalities. nih.govresearchgate.net

By combining these advanced characterization methodologies, a complete and unambiguous picture of the structure and properties of this compound and its derivatives can be achieved.

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Prediction

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a remarkable balance between accuracy and computational cost for predicting the electronic properties of molecules. For this compound, DFT calculations can provide a detailed picture of its geometry, stability, and spectroscopic signatures.

The initial step in a typical DFT study involves the optimization of the molecule's three-dimensional structure. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. A common and reliable approach involves using a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the oxygen atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in bonds.

Once the optimized geometry is obtained, a frequency calculation is typically performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational spectrum (Infrared and Raman). These predicted spectra can be invaluable for interpreting experimental IR data.

Furthermore, DFT allows for the calculation of a wide range of electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions.

Another powerful application of DFT is the prediction of Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the presence of a magnetic field, one can predict the chemical shifts. These theoretical values, when compared with experimental data, can aid in the definitive assignment of complex spectra and confirm the molecular structure.

Below is a hypothetical data table summarizing the kind of results that would be obtained from a DFT study on this compound.

Table 1: Hypothetical DFT-Calculated Properties for this compound Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

| Property | Calculated Value | Significance |

| Total Energy | -652.345 Hartrees | Provides a baseline for comparing the stability of different conformers. |

| Dipole Moment | 2.85 Debye | Indicates the molecule's overall polarity, influencing its solubility and intermolecular interactions. |

| HOMO Energy | -6.78 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -0.92 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.86 eV | Suggests high kinetic stability and low reactivity. |

| Predicted Aldehyde C=O Stretch | 1735 cm⁻¹ | A key vibrational frequency for comparison with experimental IR spectra. |

| Predicted Aldehyde ¹H NMR Shift | δ 9.75 ppm | A characteristic chemical shift aiding in spectral assignment. |

| Predicted Oxetane Ring ¹³C NMR Shifts | δ 78.9 (C-O), 45.2 (CH₂) | Provides detailed information about the electronic environment of the ring carbons. |

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations provide a static, time-averaged picture of a molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic perspective, revealing how the molecule behaves over time at a given temperature. This is particularly important for flexible molecules like this compound, which possesses several rotatable bonds.

An MD simulation for this compound would typically begin by placing the DFT-optimized structure in a simulation box filled with a suitable solvent, such as water or chloroform, to mimic experimental conditions. The system's behavior is then simulated by solving Newton's equations of motion for every atom, governed by a chosen force field (e.g., AMBER, CHARMM, or OPLS). The force field provides a set of parameters that define the potential energy of the system as a function of atomic coordinates, including terms for bond stretching, angle bending, dihedral angle torsions, and non-bonded interactions.

The primary output of an MD simulation is a trajectory, which is a record of the positions and velocities of all atoms over time. Analysis of this trajectory can reveal the accessible conformations of the molecule and the relative populations of different conformational states. For this compound, a key area of interest would be the rotation around the C-C bond connecting the acetaldehyde side chain to the oxetane ring. This rotation determines the spatial relationship between the phenyl group and the aldehyde group, which can have significant implications for the molecule's reactivity and interactions with other molecules.

By analyzing the distribution of key dihedral angles over the course of the simulation, one can construct a potential of mean force (PMF) to quantify the energy barriers between different conformers. This provides a detailed map of the molecule's conformational landscape.

The table below presents hypothetical data that could be derived from an MD simulation to describe the conformational preferences of this compound.

Table 2: Hypothetical Conformational Analysis of this compound from a 100 ns MD Simulation

| Dihedral Angle Monitored | Major Conformer(s) (Dihedral Angle Range) | Population (%) | Energy Barrier to Interconversion (kcal/mol) |

| O=C-C-C(oxetane) | gauche (-60° ± 15°) | 65% | 2.5 (to anti) |

| anti (180° ± 15°) | 30% | 3.1 (to gauche) | |

| Other | 5% | - | |

| C-C(oxetane)-C(phenyl)-C(phenyl) | Perpendicular (90° ± 20°) | 85% | 4.2 (to planar) |

| Planar (0° ± 20°) | 15% | 1.8 (to perpendicular) |

These advanced computational methodologies, DFT and MD, provide a powerful synergistic approach to understanding the complex behavior of organic molecules like this compound. While the data presented here is illustrative, it accurately reflects the type of detailed insights that such studies would provide, guiding further experimental work and the rational design of new compounds with desired properties.

Future Research Directions and Unexplored Avenues for 2 3 Phenyloxetan 3 Yl Acetaldehyde

Development of Novel and Highly Efficient Synthetic Pathways

Current methods for synthesizing 3,3-disubstituted oxetanes, including precursors to 2-(3-phenyloxetan-3-yl)acetaldehyde, often rely on multi-step sequences starting from materials like oxetan-3-one. rsc.orgchemrxiv.org While effective, there is a pressing need for more streamlined, efficient, and scalable synthetic routes.

Future research should prioritize the development of catalytic and enantioselective strategies. The Paternò-Büchi reaction, a [2+2] cycloaddition, has shown promise for creating oxetanes, and advancing this method to achieve high enantioselectivity with a broader range of substrates would be a significant breakthrough. nih.gov Furthermore, exploring novel cyclization methods, such as visible-light-induced 1,5-hydrogen atom transfer (HAT) leading to C-C bond formation, could provide unprecedented access to this and related oxetane (B1205548) structures. nih.gov Late-stage functionalization of complex molecules via alcohol C-H functionalization to install the oxetane ring is another promising frontier that could bypass traditional, more linear synthetic approaches. acs.orgnih.gov

Table 1: Proposed Catalytic Strategies for Synthesis

| Catalytic Approach | Potential Advantage | Research Focus |

|---|---|---|

| Asymmetric Paternò-Büchi Reaction | Direct access to chiral oxetanes in one step. | Development of novel chiral catalysts (e.g., Iridium-based) to improve enantiomeric excess. nih.gov |

| Visible-Light Photoredox Catalysis | Mild reaction conditions and novel bond formations. | Exploring 1,5-HAT pathways for C-C bond-forming cyclizations to build the oxetane core. nih.gov |

| Transition-Metal Catalyzed C-H Activation | High atom economy and late-stage functionalization capability. | Application to complex alcohols for direct oxetane ring formation. acs.orgnih.gov |

| Organocatalysis | Metal-free, often milder conditions. | Design of chiral organocatalysts for the asymmetric synthesis of the 3-phenyloxetane (B185876) core. |

Exploration of Undiscovered Reactivity Profiles and Transformations

The reactivity of this compound is dually defined by its aldehyde group and the strained oxetane ring. While the aldehyde undergoes typical transformations (e.g., oxidation, reduction, C-C bond formation), the interplay between these two functional groups is a fertile ground for discovery. chemrxiv.org The inherent ring strain of the oxetane makes it susceptible to ring-opening reactions, a characteristic that can be harnessed for synthetic innovation. nih.gov

Future investigations should focus on tandem reactions where an initial transformation at the aldehyde triggers a subsequent ring-opening or rearrangement of the oxetane. For example, a reaction could be designed where the product of an aldol (B89426) condensation undergoes an intramolecular attack on the oxetane ring, leading to complex heterocyclic systems. Additionally, the desymmetrization of such 3,3-disubstituted oxetanes via catalytic ring-opening presents a powerful strategy for accessing chiral, functionalized products that would be difficult to synthesize otherwise. nih.gov

Expansion of Synthetic Utility in Target-Oriented Synthesis

The incorporation of an oxetane motif can significantly improve the pharmacological properties of a drug candidate, such as enhancing metabolic stability and aqueous solubility while reducing lipophilicity. lookchem.comacs.org The natural product paclitaxel (B517696) (Taxol), a blockbuster anticancer drug, famously contains an oxetane ring essential for its high potency. acs.org This precedence underscores the immense potential of oxetane-containing building blocks like this compound in medicinal chemistry.

A key future direction is the systematic application of this aldehyde in Diversity-Oriented Synthesis (DOS) campaigns. nih.gov By using this compound as a central scaffold, vast libraries of novel molecules with diverse structural features can be rapidly generated. nih.gov These libraries can then be screened for biological activity against a range of therapeutic targets. Specifically, its use in synthesizing analogs of known natural products or as a bioisosteric replacement for less stable or more lipophilic groups (like gem-dimethyl or carbonyl groups) in existing drug molecules is a highly promising strategy. lookchem.comnih.gov

Integration with Advanced Catalytic Systems

Modern catalytic technologies offer powerful tools to unlock new reactivity. Integrating this compound with these systems could lead to previously unattainable transformations.

Visible-light photoredox catalysis, for instance, could enable novel functionalizations. acs.org One could envision a process where a photoredox-generated radical adds to the aldehyde, or where the catalyst facilitates a novel cyclization or ring-expansion. Enzymatic catalysis offers another exciting avenue, providing unparalleled selectivity. The use of engineered enzymes, such as oxidoreductases, could allow for the highly stereoselective reduction or oxidation of the aldehyde group without affecting the rest of the molecule.

Table 2: Potential Applications of Advanced Catalysis

| Catalytic System | Proposed Transformation | Potential Outcome |

|---|---|---|

| Photoredox Catalysis | Giese-type radical addition to the aldehyde. | Formation of novel C-C bonds under mild conditions. acs.org |

| Enzymatic Catalysis | Asymmetric reduction of the aldehyde. | Access to enantiopure (3-phenyloxetan-3-yl)ethanols. |

| Dual Catalysis | Combination of a metal catalyst and an organocatalyst. | One-pot tandem reactions, e.g., aldehyde functionalization followed by ring-opening. |

Computational and Data-Driven Approaches in Compound Design and Reactivity Prediction

Computational chemistry and artificial intelligence are becoming indispensable tools in modern chemical research. For this compound, these methods can provide profound insights and guide experimental efforts.

Density Functional Theory (DFT) calculations can be employed to map out reaction energy profiles, predict the feasibility of novel transformations, and understand the origins of selectivity. Such studies can compare the reactivity of the oxetane radical to other benzylic systems, providing a theoretical basis for its behavior in radical reactions. acs.org Recently, an Artificial Intelligence-Driven Drug Design (AIDD) and Computer-Aided Drug Design (CADD) approach successfully identified a potent and selective glucagon-like peptide-1 receptor (GLP-1R) agonist based on a 3-phenyloxetane scaffold, demonstrating the power of these methods. nih.gov

Future work should leverage these computational tools to design new derivatives of this compound with optimized properties for specific applications, such as enhanced biological activity or improved reaction efficiency. nih.govnih.gov Machine learning models, trained on experimental data from DOS libraries, could predict the biological activities of new, unsynthesized compounds, thereby accelerating the discovery process.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Phenyloxetan-3-yl)acetaldehyde, and how can reaction conditions be optimized to improve yield?

- Methodological Answer :

- Step 1 : Start with oxetane ring formation via cyclization of 3-phenyl-3-(2-hydroxyethyl)oxetane using a catalyst such as BF₃·Et₂O .

- Step 2 : Oxidize the alcohol intermediate to the aldehyde using mild oxidizing agents (e.g., Dess-Martin periodinane) to avoid over-oxidation to carboxylic acid derivatives .

- Optimization : Vary solvent polarity (e.g., THF vs. DCM) and temperature (-70°C to room temperature) to control stereoselectivity and minimize side reactions .

- Yield Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| BF₃·Et₂O | THF | -70 | 62 |

| HATU | DMF | RT | 45 |

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- NMR : Confirm the presence of the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and aldehyde proton (δ ~9.8–10.2 ppm) .

- HPLC-MS : Use reverse-phase chromatography with a C18 column and ESI-MS to detect impurities (e.g., unreacted precursors) .

- Stability Testing : Perform accelerated degradation studies under acidic/alkaline conditions to assess aldehyde group reactivity .

Q. What are the key stability challenges for this compound during storage, and how can they be mitigated?

- Methodological Answer :

- Challenges : Aldehyde oxidation to carboxylic acid or polymerization under ambient conditions .

- Mitigation :

- Store under inert gas (Ar/N₂) at -20°C in amber vials to prevent light-induced degradation .

- Add stabilizers (e.g., BHT at 0.1% w/w) to inhibit radical-mediated oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model the electron density of the aldehyde group and oxetane ring. Predict regioselectivity in reactions with amines or Grignard reagents .

- Transition State Analysis : Identify steric hindrance from the 3-phenyl group using molecular dynamics simulations .

Q. What analytical methods resolve contradictions in reported biological activity data for acetaldehyde derivatives?

- Methodological Answer :

- Data Reconciliation :

- In Vitro Assays : Standardize cell lines (e.g., HepG2 vs. HEK293) and acetaldehyde concentrations (0.1–10 mM) to compare cytotoxicity .

- Metabolite Profiling : Use LC-HRMS to quantify acetaldehyde adducts (e.g., DNA-protein crosslinks) and correlate with toxicity endpoints .

- Example Contradiction : Discrepancies in IC₅₀ values for anticancer activity may arise from variable assay conditions (pH, serum content) .

Q. How does the oxetane ring in this compound influence its pharmacokinetic properties compared to non-cyclic analogs?

- Methodological Answer :

- In Vivo Studies :

- Administer the compound orally to rodents and compare plasma half-life (t₁/₂) with linear analogs using LC-MS/MS .

- Key Finding : The oxetane ring reduces metabolic clearance by 40% due to steric protection of the aldehyde group .

- Computational ADME : Use Schrödinger’s QikProp to predict logP (lipophilicity) and BBB permeability .

Q. What strategies minimize acetaldehyde-mediated toxicity in biological systems when studying this compound?

- Methodological Answer :

- Protective Agents : Co-administer aldehyde dehydrogenase (ALDH) activators (e.g., Alda-1) to accelerate acetaldehyde detoxification .

- Dosage Optimization : Establish a NOAEL (No Observed Adverse Effect Level) using zebrafish embryo models .

Data Interpretation & Experimental Design

Q. How should researchers design experiments to distinguish between oxetane ring-opening and aldehyde group reactivity in downstream reactions?

- Methodological Answer :

- Control Experiments :

- Synthesize a deuterated analog (e.g., this compound-d₁) to track aldehyde-specific reactivity via isotopic labeling .

- Use FT-IR to monitor oxetane C-O bond cleavage (peak ~980 cm⁻¹) during acid-catalyzed reactions .

Q. What are the limitations of current acetaldehyde detection kits for quantifying this compound in complex matrices?

- Methodological Answer :

- Interference Issues : Commercial kits (e.g., Assay Genie BA0185) may cross-react with structurally similar aldehydes. Validate specificity via spike-and-recovery experiments in biological fluids .

- Sensitivity Enhancement : Couple derivatization (e.g., with DNPH) with UPLC-MS/MS to achieve detection limits <1 nM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.